molecular formula C6H9N5O B6598304 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide CAS No. 1211520-33-0

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Cat. No.: B6598304
CAS No.: 1211520-33-0
M. Wt: 167.17 g/mol
InChI Key: OTOSLUADNQZCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1211520-33-0) is a piperazine-fused 1,2,4-triazole derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . This molecular template is recognized as a key building block for constructing focused small-molecule libraries aimed at generating novel therapeutic agents . The compound's structure combines a triazole ring, known for improving metabolic stability and enabling diverse biological interactions, with a saturated pyrazine (piperazine) ring that can enhance solubility and serve as a synthetic handle for further derivatization . The carboxamide group at the 3-position offers additional opportunities for hydrogen bonding and molecular design. The triazolo[4,3-a]pyrazine core is a structurally important component in several bioactive molecules and has been identified in compounds targeting a wide range of diseases . Research applications include development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for type 2 diabetes treatment , P2X7 receptor modulators , and investigations into adenosine receptor antagonists, BRD4 inhibitors, and histamine H4 receptor ligands . With a molecular formula of C6H9N5O and a molecular weight of 167.17 g/mol , this compound is characterized by high structural diversity potential, allowing researchers to efficiently create analogues for structure-activity relationship (SAR) studies . Synthetic approaches have been optimized to provide quick, multigram access to this scaffold and its derivatives from commercially available, cost-effective reagents, facilitating its use in high-throughput screening and hit-to-lead optimization campaigns . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-5(12)6-10-9-4-3-8-1-2-11(4)6/h8H,1-3H2,(H2,7,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOSLUADNQZCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)N)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-33-0
Record name 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at elevated temperatures, followed by the addition of sodium hydroxide to adjust the pH . The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of commercially available and inexpensive reagents makes the process cost-effective. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit antimicrobial properties. Studies have shown that modifications to the triazole ring can enhance activity against a range of bacterial strains. For instance, compounds with halogen substitutions have demonstrated increased efficacy against resistant strains of bacteria and fungi .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism of action appears to involve the inhibition of key enzymes responsible for cancer cell metabolism .

Neurological Applications
Another promising area is the compound's potential as a neuroprotective agent. Research has indicated that it may help mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticides and Herbicides
The unique structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has led to its exploration as a base for developing new pesticides and herbicides. Compounds derived from it have shown effectiveness in controlling various agricultural pests while exhibiting low toxicity to non-target organisms .

Plant Growth Regulators
Additionally, some derivatives have been studied for their ability to act as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors in crops .

Materials Science

Polymer Chemistry
In materials science, 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is being researched as a building block for creating novel polymers with enhanced properties. Its incorporation into polymer matrices has shown potential for improving thermal stability and mechanical strength .

Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities for drug delivery systems or as catalysts in various chemical reactions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity , Enhanced efficacy against resistant bacterial strains with halogenated derivatives.
Anticancer Properties , Induction of apoptosis in cancer cell lines through enzyme inhibition pathways.
Neurological Applications , Reduction of oxidative stress in neuronal cells; potential treatment for neurodegenerative diseases.
Agricultural Applications , Development of effective pesticides with low toxicity; plant growth enhancement.
Materials Science , Improved thermal stability and mechanical strength in polymer applications.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Key Observations :

  • The carboxamide group in the target compound enhances hydrogen-bonding capacity, critical for DPP-4 binding .
  • Trifluoromethyl substituents improve metabolic stability and membrane permeability, as seen in sitagliptin derivatives .

Antidiabetic Activity

The target compound’s derivatives (e.g., sitagliptin) exhibit potent DPP-4 inhibition (IC₅₀ < 10 nM), reducing blood glucose levels . In contrast, 3-trifluoromethyl analogues demonstrate dual functionality, showing antimicrobial activity against E. coli DNA Gyrase-A with docking scores up to -8.5 kcal/mol .

Antihypertensive and Diuretic Effects

Triazolo[4,3-a]pyrazine derivatives with thiadiazole or oxadiazole substituents (e.g., compound 18d) exhibit antihypertensive activity comparable to captopril, likely via angiotensin-converting enzyme (ACE) modulation .

Cytotoxic and Neuroprotective Potential

Compounds with 7-aryl substitutions (e.g., 3,7-disubstituted derivatives) show cytotoxic and cerebroprotective activity, attributed to π-π stacking and membrane interactions .

Physicochemical and Crystallographic Properties

  • Crystallography: Derivatives like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f]triazin-8-one (compound 4) crystallize in monoclinic systems (space group P21/c) with extensive N–H···N hydrogen bonding and π-π stacking, enhancing stability .
  • Solubility : The target compound’s carboxamide group improves aqueous solubility compared to methyl or trifluoromethyl analogues .
  • Molecular Weight : Ranges from 138.17 (3-methyl variant) to >300 g/mol for sulfonamide derivatives .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C6H8N4O
  • Molecular Weight: 152.16 g/mol
  • IUPAC Name: this compound

Its structure includes a triazole ring fused to a pyrazine moiety, which is significant in contributing to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:

  • Case Study: A derivative demonstrated significant anti-tumor activity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values of 0.83 µM, 0.15 µM, and 2.85 µM respectively . This suggests a strong potential as a chemotherapeutic agent.
  • Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways. Specific compounds have been shown to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 .

2. Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Study Findings: In vitro tests revealed that certain derivatives showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative had MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
  • Mechanism: The antibacterial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV .

3. Antidiabetic Activity

Notably, some derivatives of this compound are linked to antidiabetic effects:

  • Pharmacological Insight: The compound's structure is similar to sitagliptin phosphate, a drug used in treating type II diabetes mellitus. This connection suggests potential for developing new antidiabetic agents based on its scaffold .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AnticancerA5490.83 µMInduction of apoptosis via mitochondrial pathways
MCF-70.15 µMUp-regulation of Bax; down-regulation of Bcl-2
HeLa2.85 µMCell cycle arrest and apoptosis
AntibacterialStaphylococcus aureus32 µg/mLDisruption of cell membrane
Escherichia coli16 µg/mLInhibition of DNA gyrase and topoisomerase IV
Antidiabetic--Similarity to sitagliptin phosphate

Q & A

Q. What are the key synthetic routes for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, and how are intermediates purified?

Methodological Answer: A common approach involves multi-step synthesis starting with Boc-protected intermediates. For example, tert-butyl 3-(pyrazin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate undergoes HCl/EtOH-mediated deprotection to yield the free base, followed by purification via silica gel chromatography (10% MeOH in DCM) with a 61% yield . Alternative routes use 1-[2-(trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione for carboxylation, requiring anhydrous DMF and DIPEA as a base .

Q. How is the structural identity of triazolo-pyrazine derivatives confirmed during synthesis?

Methodological Answer: Structural validation typically employs a combination of:

  • LC-MS : Symmetry C18 columns with UV detection (254 nm) and mobile phases like ACN:H2O (0.1% H3PO4) for retention time analysis .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl groups at C3) .
  • HPLC-PDA : To detect impurities such as 7-nitroso derivatives, critical for genotoxicity assessments .

Q. What is the mechanism of action for triazolo-pyrazine derivatives in targeting enzymes like DPP-4?

Methodological Answer: Sitagliptin, a derivative of this scaffold, inhibits DPP-4 via competitive binding to the catalytic site. The trifluoromethyl group at C3 enhances hydrophobic interactions with the S2 pocket of DPP-4, while the pyrazine ring participates in π-π stacking with Tyr547 . Kinetic assays (IC50 determination) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) are standard for validating inhibitory potency .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact bioactivity and metabolic stability?

Methodological Answer: Comparative SAR studies reveal:

  • Trifluoromethyl substitution (e.g., in sitagliptin) improves metabolic stability by reducing CYP450-mediated oxidation, as shown in microsomal incubation assays .
  • Methyl groups (e.g., 3-methyl derivatives) enhance antiviral activity against retroviruses like HIV, likely by increasing membrane permeability .
  • Carboxamide functionalization at C3 (e.g., in urea/thiourea derivatives) broadens antimicrobial activity via hydrogen bonding with bacterial targets .

Q. What analytical strategies address contradictions in impurity profiling (e.g., nitrosamine vs. efficacy data)?

Methodological Answer: Nitrosamine impurities (e.g., 7-nitroso-3-(trifluoromethyl)-triazolo-pyrazine) require ultra-sensitive detection due to genotoxicity thresholds (EMA limit: 37 ng/day). Conflicting data between impurity levels and therapeutic efficacy are resolved via:

  • UPLC-MS/MS : Using a triple quadrupole mass spectrometer in MRM mode (LOQ = 0.1 ppm) .
  • Forced degradation studies : Acid/thermal stress tests to identify impurity formation pathways .
  • Orthogonal validation : Cross-checking with HPLC-UV and NMR to rule out false positives .

Q. How are metabolic pathways elucidated for triazolo-pyrazine derivatives in preclinical models?

Methodological Answer:

  • Radiolabeled tracing : ¹⁴C-labeled derivatives are administered to rodents, with metabolites extracted from plasma/urine and analyzed via radio-HPLC .
  • Mass spectrometry imaging (MSI) : Spatial distribution in tissues (e.g., liver, kidney) identifies major metabolites like hydroxylated or glucuronidated forms .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

  • Selectivity panels : Profiling against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Cellular ROS assays : Differentiated THP-1 cells treated with H2DCFDA to quantify oxidative stress, a common off-target effect of triazolo-pyrazines .

Q. How do enantiomeric differences in triazolo-pyrazine derivatives affect pharmacological outcomes?

Methodological Answer: The (R)-configuration at C7 in sitagliptin is critical for DPP-4 binding. Enantioselective synthesis uses:

  • Chiral catalysts : (R)-BINAP-Ru complexes for asymmetric hydrogenation .
  • Chiral HPLC : Pirkle-type columns to separate enantiomers and validate >99% ee .

Q. What in vivo models validate the therapeutic potential of novel derivatives?

Methodological Answer:

  • Diabetic rodent models : Zucker diabetic fatty (ZDF) rats assess glucose-lowering effects via OGTT (oral glucose tolerance tests) .
  • Antiviral efficacy : SCID mice infected with HIV-1 show reduced viral load after treatment with pyrrolo[2,3-b]pyridine derivatives .

Q. How are computational methods (e.g., docking, MD simulations) applied to optimize triazolo-pyrazine scaffolds?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predict binding poses with DPP-4 (PDB: 1X70), prioritizing derivatives with ΔG < -9 kcal/mol .
  • MD simulations (GROMACS) : 100-ns trajectories assess stability of ligand-enzyme complexes, focusing on RMSD (<2 Å) and hydrogen bond retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.